Welcome to the BenchChem Online Store!
molecular formula C16H14F2N2O B171699 (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol CAS No. 199594-81-5

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol

Cat. No. B171699
M. Wt: 288.29 g/mol
InChI Key: ICUYCZJMCOJKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369235B1

Procedure details

In this Example, 1-(2,6-difluorobenzyl)-4-methylbenzimidazole (49) was prepared according to Method D. To 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (Example 40) (1.82 g, 4.52 mmol) dissolved in 1.5 M H2SO4 (40 mL) was added KMnO4 (1.50 g, 9.49 mmol, 160 M%). After 1 h at room temperature, the reaction mixture was filtered and washed with water. The brown solid was collected, suspended in acetone/methanol and filtered. The filtrate was collected and purified by flash chromatography eluting with 10% MeOH/CH2Cl2 increasing to 50% MeOH/CH2Cl2 to produce 1.42 g (4.70 mmol, 80% yield) of white powder. 1H-NMR (200 MHz, CD2Cl2): δ7.99 (br s, 1H, H2), 7.37 (br d, J=7.9 Hz, 1H, H7), 7.32 (m, 1H, H4″), 7.17 (dd, J=7.3, 7.9 Hz, 1H, H6), 7.03 (d, J=3.2 Hz, 1H, H5), 6.96 (m, 2H, H3″,5″,), 5.40 (s, 2H, CH2PhF2), 2.59 (s, 3H, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[C:8]=2[N:7]=[C:6]1CO.[O-][Mn](=O)(=O)=O.[K+]>OS(O)(=O)=O>[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[C:8]=2[N:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN2C(=NC3=C2C=CC=C3C)CO)C(=CC=C1)F
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
FC1=C(CN2C(=NC3=C2C=CC=C3C)CO)C(=CC=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The brown solid was collected
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 10% MeOH/CH2Cl2 increasing to 50% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(CN2C=NC3=C2C=CC=C3C)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.